molecular formula C8H6N4O4S4 B12675024 Thiazole, 2,2'-dithiobis[4-methyl-5-nitro- CAS No. 72076-56-3

Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-

Cat. No.: B12675024
CAS No.: 72076-56-3
M. Wt: 350.4 g/mol
InChI Key: YJAZMWZQLKWFTM-UHFFFAOYSA-N
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Description

Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-] is a disulfide-bridged thiazole derivative featuring methyl and nitro substituents at the 4- and 5-positions, respectively. For instance, 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (a precursor) is synthesized via cyclization of 1,3-dichloroacetone and thioacetamide, followed by nitration, achieving a 62% yield . The disulfide bridge (S-S) in the target compound likely forms through oxidative coupling of two thiazole monomers, similar to the production of 2,2'-dithiobis(benzothiazole) (Altax™), a vulcanization accelerator .

Properties

CAS No.

72076-56-3

Molecular Formula

C8H6N4O4S4

Molecular Weight

350.4 g/mol

IUPAC Name

4-methyl-2-[(4-methyl-5-nitro-1,3-thiazol-2-yl)disulfanyl]-5-nitro-1,3-thiazole

InChI

InChI=1S/C8H6N4O4S4/c1-3-5(11(13)14)17-7(9-3)19-20-8-10-4(2)6(18-8)12(15)16/h1-2H3

InChI Key

YJAZMWZQLKWFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SSC2=NC(=C(S2)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that 2,2'-dithiobis[4-methyl-5-nitro-] exhibits notable antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds containing the thiazole ring structure displayed significant potency against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics like vancomycin and ciprofloxacin .

CompoundBacterial StrainMIC (μg/mL)
2,2'-dithiobis[4-methyl-5-nitro-]S. aureus0.7
2,2'-dithiobis[4-methyl-5-nitro-]E. coli1.5

Antifungal Applications

In addition to antibacterial properties, thiazole derivatives have shown promising antifungal activity. A comparative analysis revealed that certain thiazole compounds were as effective as conventional antifungal agents such as ketoconazole against various Candida species.

Case Study: Antifungal Activity

Research focused on the antifungal efficacy of thiazole derivatives against Candida albicans and Candida glabrata. The study found that several compounds exhibited MIC values that matched or exceeded those of standard treatments .

CompoundFungal StrainMIC (μg/mL)
2,2'-dithiobis[4-methyl-5-nitro-]C. albicans50
2,2'-dithiobis[4-methyl-5-nitro-]C. glabrata25

Anticancer Potential

Thiazole compounds have also been explored for their anticancer properties. Studies suggest that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A series of thiazole derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. Notably, one derivative demonstrated a significant reduction in cell viability in breast cancer cells with an IC50 value of 15 μM .

CompoundCancer Cell LineIC50 (μM)
2,2'-dithiobis[4-methyl-5-nitro-]MCF-7 (Breast)15
2,2'-dithiobis[4-methyl-5-nitro-]HeLa (Cervical)20

Antitubercular Activity

Recent investigations have highlighted the antitubercular potential of thiazole derivatives, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

In vitro studies assessed the efficacy of synthesized thiazole derivatives against resistant strains of M. tuberculosis. Some compounds exhibited MIC values significantly lower than those of standard antitubercular drugs like Rifampicin .

CompoundMycobacterium StrainMIC (μg/mL)
2,2'-dithiobis[4-methyl-5-nitro-]MDR-TB3.90
2,2'-dithiobis[4-methyl-5-nitro-]H37Rv7.81

Mechanistic Insights

The mechanisms underlying the biological activities of thiazole derivatives are diverse and include:

  • Inhibition of Enzymatic Activity : Some thiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Certain derivatives can intercalate with DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species Generation : Thiazole compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Comparison with Similar Compounds

2,2'-Dithiobis(benzothiazole) (Altax™)

  • Structure : Benzothiazole rings linked via a disulfide bridge.
  • Applications : Widely used as a rubber vulcanization accelerator due to its thermal stability and efficiency in crosslinking .
  • Synthesis : Produced via bromate-mediated oxidation in acidic aqueous media, offering improved yields and reduced reaction times compared to traditional methods .

5-Nitro-2-(2,4,5-trichlorophenoxy)thiazole

  • Structure: Thiazole with a nitro group at position 5 and a trichlorophenoxy substituent at position 2.
  • Applications: Potential agrochemical use, inferred from its structural similarity to pesticidal compounds .
  • Molecular Weight : 325.56 g/mol .

2-Amino-5-nitrothiazole

  • Structure: Thiazole with amino (position 2) and nitro (position 5) groups.
  • Applications : Studied for biological activity, including antimicrobial and anticancer properties .
  • Molecular Weight : 145.14 g/mol .

Substituent-Driven Comparisons

  • Nitro Group Impact: Compounds like 5-nitro-2-(2,4,5-trichlorophenoxy)thiazole and 2-amino-5-nitrothiazole exhibit enhanced electrophilicity and bioactivity due to the electron-withdrawing nitro group, which may facilitate interactions with biological targets or chemical reagents .

Data Table: Key Properties of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-] C₈H₆N₄O₄S₄* 358.42 4-methyl, 5-nitro, disulfide Not specified (inferred: materials/agrochemistry)
2,2'-Dithiobis(benzothiazole) (Altax™) C₁₄H₈N₂S₄ 332.48 Benzothiazole, disulfide Rubber vulcanization
5-Nitro-2-(2,4,5-trichlorophenoxy)thiazole C₉H₃Cl₃N₂O₃S 325.56 5-nitro, trichlorophenoxy Agrochemical potential
2-Amino-5-nitrothiazole C₃H₃N₃O₂S 145.14 2-amino, 5-nitro Biological applications

*Inferred based on structural analogy.

Biological Activity

Thiazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-] has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The compound Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-] features a thiazole ring system which is essential for its biological activity. The presence of the dithiobis moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds containing the thiazole nucleus are effective against various bacterial strains:

  • Antibacterial Activity : Studies have shown that derivatives of thiazoles demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study by Nava-Zuazo et al. demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL against Escherichia coli and Staphylococcus aureus .
CompoundMIC (μg/mL)Bacterial Strain
Compound 161.56E. coli
Compound 166.25Staphylococcus aureus
Compound 15Superior to fluconazoleVarious Candida species
  • Antifungal Activity : The thiazole structure is crucial for antifungal activity, with specific derivatives showing enhanced efficacy against fungal pathogens such as Candida albicans and Cryptococcus neoformans .

Anticancer Activity

Thiazole derivatives are also explored for their anticancer potential. For example:

  • A series of thiazole-integrated compounds were synthesized and tested against various cancer cell lines (HCT-116, HepG2, HT-29). Some analogues exhibited remarkable effectiveness compared to standard chemotherapeutics like harmine and cisplatin .
CompoundCell LineIC50 (μM)Comparison Drug
25aHCT-1165.0Harmine
25bHepG23.5Cisplatin

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazole derivatives. These compounds can inhibit oxidative stress by targeting key enzymes involved in reactive oxygen species production:

  • A study evaluated various thiazolyl-catechol compounds for their antioxidant activity, revealing significant inhibition of NADPH oxidase activity .

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis of novel thiazole Schiff bases demonstrated their antibacterial activity against multiple strains, with one compound showing an IC50 value of 5.3 μM against ecKAS III, a target enzyme in bacteria .
  • Anticancer Screening : Thiazole derivatives were subjected to MTT assays against human cancer cell lines, revealing that certain modifications on the thiazole ring significantly enhanced cytotoxicity .

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